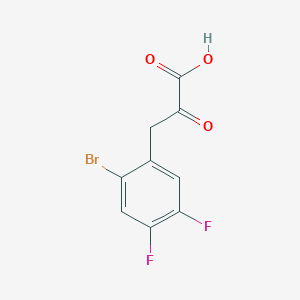
4-(3-Fluorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is a fluorinated derivative of butanol, featuring a fluorophenyl group attached to the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Fluorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(3-fluorophenyl)butan-2-one using sodium borohydride (NaBH4) in the presence of cerium chloride (CeCl3) in methanol . Another method involves the Wittig reaction to prepare 4-(fluorophenyl)but-3-en-2-ones, which are then reduced to 4-(fluorophenyl)but-3-en-2-ols .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-(3-fluorophenyl)butan-2-one.
Reduction: It can be reduced to form 4-(3-fluorophenyl)butane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 4-(3-Fluorophenyl)butan-2-one
Reduction: 4-
Properties
Molecular Formula |
C10H13FO |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
4-(3-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,5-6H2,1H3 |
InChI Key |
YNXPOGQFCJDCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



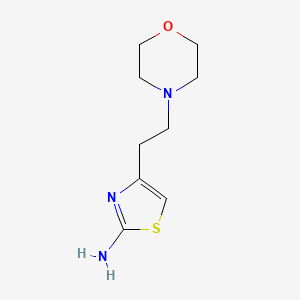
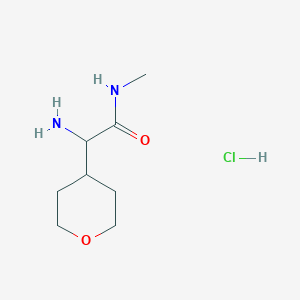



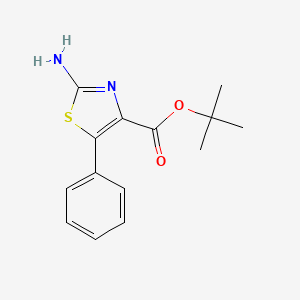
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
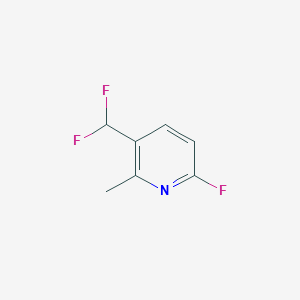
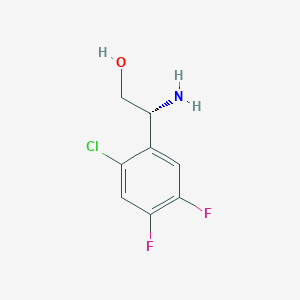
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)


